molecular formula C18H14N8O3 B3732141 2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE

2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B3732141
M. Wt: 390.4 g/mol
InChI Key: HVDLNFZSTOCDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of guanidine with enol ethers of β-ketonitriles and enaminonitriles . The reaction conditions typically include the use of organic solvents such as ethanol and catalysts like sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the folate metabolic pathway . By inhibiting this enzyme, the compound can block the biosynthesis of thymidine, leading to the suppression of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its complex structure, which combines multiple heterocyclic rings, and its potential to inhibit dihydrofolate reductase. This makes it a promising candidate for the development of new therapeutic agents .

Properties

IUPAC Name

2-amino-6-(1-benzofuran-2-yl)-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N8O3/c19-13-10(15(27)25-17(20)23-13)9-11-14(24-18(21)26-16(11)28)22-12(9)8-5-6-3-1-2-4-7(6)29-8/h1-5H,(H5,19,20,23,25,27)(H4,21,22,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDLNFZSTOCDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(C4=C(N3)N=C(NC4=O)N)C5=C(N=C(NC5=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 2
2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 3
2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 4
2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 5
2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 6
2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE

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